3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Overview
Description
3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a trifluoromethyl group, and a pyrazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of 3-(trifluoromethyl)aniline with tert-butyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid.
Cyclization Reaction: Another approach is the cyclization of 3-(trifluoromethyl)phenylhydrazine with tert-butyl acetoacetate under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide (OH⁻) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers. Industry: It is utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application, but it often involves the inhibition or activation of key signaling pathways.
Comparison with Similar Compounds
3-(tert-Butyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine
3-(tert-Butyl)-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine
3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole
Uniqueness: 3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
5-tert-butyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3/c1-13(2,3)11-8-12(18)20(19-11)10-6-4-5-9(7-10)14(15,16)17/h4-8H,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQJALGHYUKGPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154744 | |
Record name | 3-(1,1-Dimethylethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101154744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476637-07-7 | |
Record name | 3-(1,1-Dimethylethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=476637-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Dimethylethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101154744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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